molecular formula C21H26N2O3 B13944020 2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone CAS No. 63990-85-2

2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone

Cat. No.: B13944020
CAS No.: 63990-85-2
M. Wt: 354.4 g/mol
InChI Key: YZCWLXAKCWCVOV-UHFFFAOYSA-N
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Description

2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone is a chemical compound with the molecular formula C21H26N2O3. This compound is known for its significant pharmacological properties, particularly its affinity for serotonin receptors, which makes it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone typically involves the reaction of 2’-hydroxyacetophenone with 3-chloro-1-(4-phenylpiperazin-1-yl)propan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s affinity for serotonin receptors makes it useful in studying neurotransmitter interactions.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, particularly in the treatment of psychiatric disorders.

    Industry: It can be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects primarily through its interaction with serotonin receptors. It has been shown to have significant affinity for both 5-HT1A and 5-HT2A receptors. This interaction modulates the activity of these receptors, which are involved in various physiological processes, including mood regulation and cognition .

Comparison with Similar Compounds

Similar Compounds

    Aripiprazole: An atypical antipsychotic with a similar receptor binding profile.

    Buspirone: A partial 5-HT1A receptor antagonist with moderate affinity for D2 receptors.

Uniqueness

2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for a high degree of interaction with serotonin receptors, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

63990-85-2

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-[2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone

InChI

InChI=1S/C21H26N2O3/c1-17(24)20-9-5-6-10-21(20)26-16-19(25)15-22-11-13-23(14-12-22)18-7-3-2-4-8-18/h2-10,19,25H,11-16H2,1H3

InChI Key

YZCWLXAKCWCVOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O

Origin of Product

United States

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